3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Activity
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, closely related to the structure of 3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their affinity toward serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values compared to their purine-2,4,8-trione counterparts. The study identified several potent ligands for 5-HT1A, 5-HT7 receptors, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. Docking studies highlighted the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).
Pharmacological Evaluation
Another study on N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed that these compounds are potent 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated anxiolytic-like and antidepressant-like activities in mice, with activities comparable to Diazepam and Imipramine for certain derivatives, suggesting the potential for future research in anxiolytic and antidepressant drugs (Zagórska et al., 2009).
Synthesis and Antimicrobial Activity
The synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic the structure of potent antimycobacterial 6-aryl-9-(p-methoxybenzyl)purines demonstrated potential antimycobacterial activity, although not as potent as the leading purines and pyrimidines previously synthesized. This line of research points to the ongoing exploration of imidazole and purine derivatives for antimicrobial applications (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-14-26-17-18(22-20(26)24(15)12-13-29-3)23(2)21(28)25(19(17)27)11-7-10-16-8-5-4-6-9-16/h4-10,14H,11-13H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMOIPONXOHBMV-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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